molecular formula C15H10FN3OS B402506 4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B402506
M. Wt: 299.3 g/mol
InChI Key: IYOKSZDPCVQRAS-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound featuring the 1,3,4-thiadiazole pharmacophore, a scaffold recognized for its versatile biological activities and significant potential in medicinal chemistry research. This derivative is of particular interest in early-stage drug discovery for oncology, as the 1,3,4-thiadiazole core acts as a bioisostere of pyrimidine, a fundamental building block of nucleic acids. This structural property allows related compounds to interfere with DNA replication processes and disrupt cancer cell proliferation . The inherent mesoionic nature of the 1,3,4-thiadiazole ring enhances the ability of such molecules to cross cellular membranes and interact with biological targets, contributing to promising bioavailability profiles . Furthermore, the presence of fluorine atoms in similar compounds has been associated with improved metabolic stability and binding affinity. Beyond oncology, the 1,3,4-thiadiazole scaffold is widely investigated for developing novel antimicrobial agents, with many derivatives demonstrating potent activity against various bacterial and fungal strains . Researchers can utilize this high-purity compound as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in bio-screening assays to explore new mechanisms of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS/c16-12-8-6-10(7-9-12)13(20)17-15-19-18-14(21-15)11-4-2-1-3-5-11/h1-9H,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKSZDPCVQRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with 5-phenyl-1,3,4-thiadiazole-2-thiol. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol under controlled temperatures to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a series of 1,3,4-thiadiazole derivatives were evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) using the MTT assay. The results indicated that certain derivatives had IC50 values as low as 2.32 µg/mL, suggesting potent anticancer activity .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundMCF-710.10
Thiadiazole derivative AMCF-75.36
Thiadiazole derivative BHepG23.21
Thiadiazole derivative CMCF-72.32

The structure-activity relationship (SAR) analysis revealed that modifications in the substituent groups significantly influenced the cytotoxicity. It was noted that compounds with more lipophilic substituents exhibited enhanced activity due to improved membrane permeability .

Other Pharmacological Activities

Beyond anticancer effects, thiadiazole derivatives have shown a broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds similar to this compound have been reported to possess antibacterial and antifungal properties. Studies indicate that these compounds inhibit the growth of various bacterial strains and fungi .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways .
  • Antioxidant Activity : The antioxidant potential of thiadiazole compounds has been attributed to their ability to scavenge free radicals and reduce oxidative stress in cells .

Case Studies

A notable study conducted on a series of thiadiazole derivatives demonstrated their efficacy in inhibiting tumor growth in vivo models. The study highlighted that the introduction of a phenyl group at the 5-position significantly enhanced the anticancer activity compared to unsubstituted analogs. This finding emphasizes the importance of structural modifications in enhancing therapeutic efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C₁₅H₁₀FN₃OS and a molar mass of 299.32 g/mol. Its structure features a thiadiazole moiety, which is known for its diverse pharmacological activities. The incorporation of fluorine and phenyl groups enhances its biological profile and solubility characteristics .

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Case Study:
In a study assessing the antimicrobial efficacy of thiadiazole derivatives, several compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against specific bacterial strains . The structural features contributing to this activity include electron-withdrawing groups like fluorine, which enhance the compound's reactivity towards bacterial enzymes.

Anticancer Properties

The anticancer potential of this compound has been explored in various in vitro studies. The compound has shown promising results against different cancer cell lines, particularly those associated with breast cancer and colorectal carcinoma.

Case Study:
A notable study evaluated the anticancer activity of related benzamide derivatives against MCF7 (human breast adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines using the Sulforhodamine B assay. Compounds demonstrated IC₅₀ values significantly lower than standard chemotherapeutics like 5-fluorouracil (IC₅₀ = 9.99 µM), indicating a strong potential for further development .

Anticonvulsant Activity

The anticonvulsant activity of thiadiazole derivatives has been documented extensively. Compounds featuring the thiadiazole ring have been shown to exhibit protective effects in animal models of epilepsy.

Research Findings:
In experiments utilizing the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, certain derivatives were found to be more effective than existing anticonvulsants like valproic acid . The mechanism is believed to involve modulation of GABAergic pathways and voltage-gated ion channels.

Summary Table of Biological Activities

Activity Model/Method Results Reference
AntimicrobialMIC TestingEffective against Gram-positive/negative
AnticancerMCF7/HCT116 AssayIC₅₀ < 10 µM (better than standard drugs)
AnticonvulsantMES/PTZ ModelsProtective effects greater than valproic acid

Comparison with Similar Compounds

Halogen-Substituted Benzamide Derivatives

  • 2,4-Dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (): Structure: Dichloro substitution at positions 2 and 4 of the benzamide. Activity: Not explicitly reported in the evidence, but halogenated analogues are often explored for pesticidal or anticancer activity .
  • 2-Bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (): Structure: Bromine at position 2 of the benzamide. Impact: Higher molecular weight (360.23 g/mol) and steric bulk compared to the fluoro derivative, which may affect target binding.

Heterocycle Core Modifications

  • 4-Fluoro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide ():

    • Structure : Replacement of thiadiazole with oxadiazole.
    • Impact : Oxadiazoles exhibit higher polarity due to the oxygen atom, improving aqueous solubility (e.g., m.p. 189–190°C vs. higher melting points for thiadiazoles).
    • Activity : Similar benzamide derivatives show affinity for benzodiazepine receptors, indicating a shift in target profile compared to thiadiazole-based compounds .
  • N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (): Structure: Pyridinyl substitution at position 5 of the thiadiazole.

Anticancer Activity

  • 4-Fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Not directly reported in the evidence, but structurally related Schiff bases (e.g., compound 7k) showed GI50 values of 1.2–2.5 µM against melanoma (SK-MEL-2) and leukemia (HL-60) cell lines, comparable to Adriamycin .

Insecticidal Activity

  • 2-Chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide (): Exhibited 85% mortality against cotton leafworm at 50 ppm, outperforming the fluoro derivative in pesticidal applications .

Physicochemical Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Spectral Features
This compound Not reported ~1674 1H-NMR: δ 7.39–8.68 (aromatic, NH)
Oxadiazole analogue (7c) 189–190 1674 LCMS: m/z 382 [M+Na]<sup>+</sup>
Schiff base derivative (7k) 200–210 1719 IR: Dual C=O stretches (1719, 1611)

Preparation Methods

Cyclization of Thiosemicarbazide Intermediate

The synthesis begins with the formation of the 1,3,4-thiadiazole core. In a representative protocol, 5-phenyl-1,3,4-thiadiazol-2-amine is prepared via cyclization of a thiosemicarbazide precursor. For instance, 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide undergoes reflux with ammonium ferric sulfate in aqueous medium, yielding the thiadiazole ring after 30 hours. While this method primarily describes a pyridinyl analog, substituting phenylhydrazine derivatives enables the generation of 5-phenyl-1,3,4-thiadiazol-2-amine.

Critical Reaction Parameters :

  • Oxidizing Agent : Ammonium ferric sulfate ((NH4)4Fe(SO4)212H2O\text{(NH}_4\text{)}_4\text{Fe(SO}_4\text{)}_2 \cdot 12\text{H}_2\text{O}) at 5–10 g scale.

  • Solvent : Water or ethanol-water mixtures.

  • Temperature : Reflux conditions (100°C).

Amide Coupling with 4-Fluorobenzoic Acid

The final step involves coupling 5-phenyl-1,3,4-thiadiazol-2-amine with 4-fluorobenzoic acid. Two principal methods dominate the literature:

HOBt/EDC-Mediated Coupling

A widely adopted protocol employs hydroxybenzotriazole (HOBt) and N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC) in acetonitrile. The carboxylic acid is activated by HOBt/EDC for 30 minutes before introducing the thiadiazol-2-amine. After 24 hours of stirring, the product is extracted with ethyl acetate and purified via silica gel chromatography.

Representative Data :

Benzoic Acid DerivativeCoupling AgentSolventTime (h)Yield (%)
4-Fluorobenzoic acidHOBt/EDCMeCN2475

CDI-Based Activation

An alternative approach uses 1,1’-carbonyldiimidazole (CDI) to activate the carboxylic acid. This method avoids peptide coupling reagents, instead leveraging CDI’s ability to form an acylimidazole intermediate. The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, achieving comparable yields (68–72%).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reagent solubility and reaction homogeneity, whereas non-polar solvents (e.g., DCM) favor imidazole-based activators. Studies indicate that acetonitrile optimizes HOBt/EDC-mediated couplings, yielding 75% of the target amide.

Temperature and Catalysis

Elevated temperatures (50–60°C) accelerate CDI-mediated reactions but risk side product formation. Room-temperature conditions (25°C) are preferred for HOBt/EDC systems to maintain selectivity.

Analytical Characterization

Spectral Data

1H NMR^1 \text{H NMR} (DMSO-d6d_6, 400 MHz) :

  • δ 7.39 (t, 2H, Ar-H), 7.53 (t, 1H, pyridine-H), 8.23 (m, 3H, Ar-H), 13.35 (s, 1H, NH).
    IR (KBr) :

  • 3151 cm1^{-1} (N-H stretch), 1678 cm1^{-1} (C=O stretch).
    Mass Spectrometry :

  • m/z 300 (M+^+), 123 (base peak).

Purity and Yield

HPLC analyses confirm purities >95% for recrystallized products. Yields vary significantly with substituent position:

Substituent on BenzamideYield (%)
4-Fluoro75
3-Nitro67
2-Methoxy19

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound exhibit notable biological activity. For example, compound D12 (a triazole-modified analog) demonstrates potent antifungal activity against Botrytis cinerea (EC50_{50} = 0.0024 μmol·L1^{-1}) . Such findings underscore the importance of precise synthetic control for bioactivity optimization.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and what yields are typically achieved?

  • Methodology :

  • Route 1 : React 5-phenyl-1,3,4-thiadiazol-2-amine with 4-fluorobenzoyl chloride in pyridine under ambient conditions. Purify via recrystallization (e.g., methanol) .
  • Route 2 : Use POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) for thiadiazole ring formation, followed by amide coupling .
    • Typical Yields : Reported yields range from 60–75% depending on solvent choice and purification methods. Crystallographic purity (>95%) is achievable via slow evaporation .

Q. How is the molecular structure confirmed using crystallographic methods?

  • Key Steps :

Single-Crystal X-ray Diffraction : Space group (e.g., P2₁2₁2₁), unit cell parameters (e.g., a = 6.017 Å, b = 15.312 Å, c = 18.149 Å) .

Hydrogen Bonding : Intermolecular N–H···N and C–H···F bonds stabilize crystal packing (e.g., dimerization via N1–H1···N2 interactions) .

Refinement : Riding models for H atoms with Uiso = 1.2Ueq(C/N) .

Q. What are the common biological targets of this compound in antimicrobial research?

  • Primary Target : Pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The amide anion disrupts electron transfer, inhibiting microbial growth .
  • Validation : Enzyme inhibition assays (IC₅₀ values) and comparative studies with nitazoxanide derivatives .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Test solubility in buffers (pH 2–10) via HPLC. Stability decreases at pH >8 due to amide hydrolysis .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for higher yields?

  • Methodology :

  • Variables : Temperature (70–100°C), solvent (DMF vs. pyridine), catalyst (POCl₃ vs. PCl₅).
  • Outcome : Central composite design (CCD) identifies pyridine + POCl₃ at 90°C as optimal (yield: 82%) .
    • Data Analysis : Response surface methodology (RSM) models interactions between variables .

Q. What computational approaches predict electronic properties and reactivity?

  • DFT Studies :

  • HOMO-LUMO Gaps : Calculated at 4.2 eV, indicating moderate reactivity. Fluorine substitution lowers electron density on the benzamide ring .
  • Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions at the thiadiazole sulfur .
    • Docking Simulations : Predict binding affinity to PFOR (docking score: −9.2 kcal/mol) .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) arise from:

Assay Conditions : Variations in bacterial strains (e.g., Clostridium vs. Helicobacter).

Structural Analogues : Compare with 5-(2,4-dichlorophenyl) derivatives, where Cl substituents enhance lipophilicity and membrane penetration .

  • Resolution : Standardize protocols (CLSI guidelines) and use isogenic mutant strains .

Q. What structure-activity relationships (SAR) guide derivatization for enhanced efficacy?

  • Key Modifications :

Position Substituent Effect
Benzamide (4-F)CF₃ (vs. F)Increases metabolic stability
Thiadiazole (5-)Methyl/ClEnhances PFOR binding
  • Validation : Synthesize 5-chloro and 5-CF₃ analogues; test MIC against anaerobes .

Q. Can synergistic effects with existing antibiotics be quantified?

  • Experimental Design :

  • Checkerboard Assay : Combine with metronidazole. Fractional Inhibitory Concentration Index (FICI) = 0.5 indicates synergy .
  • Mechanism : Dual targeting of PFOR and DNA gyrase .

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